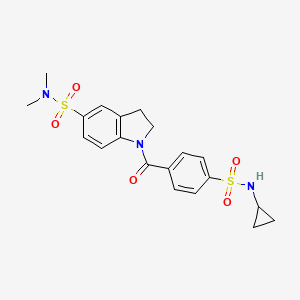

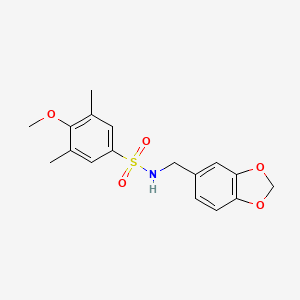

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Overview

Description

“N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a complex organic compound. Compounds with similar structures, such as “N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENYLUREA” and “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, are known and have been used in various research contexts .

Molecular Structure Analysis

The molecular structure of similar compounds involves a benzodioxol group attached to a nitrogen-containing group .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes, including Pd-catalyzed C-N cross-coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include molecular weights and formulas .

Scientific Research Applications

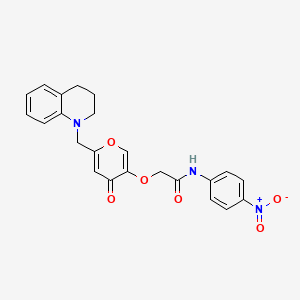

Oncology

This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is known to be crucial for the survival of glucose-starved cells . This makes it a potential antitumor agent for the treatment of glucose-starved tumors .

Medicinal Chemistry

The compound is a derivative of the kinase inhibitor amuvatinib . It has been found to be more potent than amuvatinib in a cell line specific manner, reducing mitochondrial membrane potential and the mTOR pathway under glucose starvation .

Diabetes and Obesity Management

There is potential for this compound to be used in managing conditions related to carbohydrate metabolism, such as diabetes and obesity . This is due to its ability to inhibit α-amylase, an enzyme that plays a crucial role in carbohydrate digestion .

Forensic Analysis

In clinical contexts, this compound finds application in scientific research and forensic analysis . Its psychoactive properties and detectability in biological samples make it useful in this field .

Anticancer Drug Design

This compound has been used in the design and synthesis of indole-based compounds with anticancer activity . These compounds have been evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Apoptosis Induction

The compound has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This makes it a potential candidate for use in cancer treatment strategies that aim to induce programmed cell death in cancer cells .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets, such asGlycogen synthase kinase-3 beta . The role of these targets in cellular processes is significant, often involved in signal transduction pathways and cellular metabolism.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity. This can result in changes in the biochemical processes that these targets are involved in .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets Glycogen synthase kinase-3 beta, it could influence pathways related to glycogen metabolism, insulin signaling, and cell proliferation . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits Glycogen synthase kinase-3 beta, it could potentially alter glycogen synthesis and glucose metabolism in cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may affect the compound’s conformation and, consequently, its ability to bind to its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-11-6-14(7-12(2)17(11)21-3)24(19,20)18-9-13-4-5-15-16(8-13)23-10-22-15/h4-8,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJWGGOYIORTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

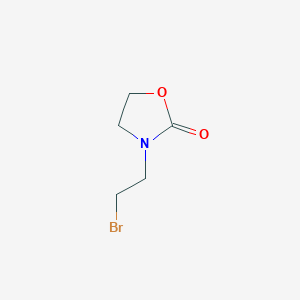

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

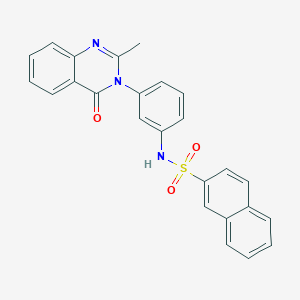

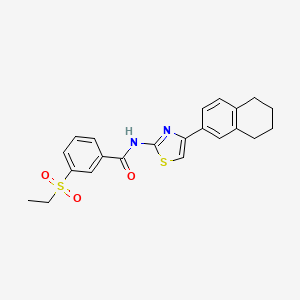

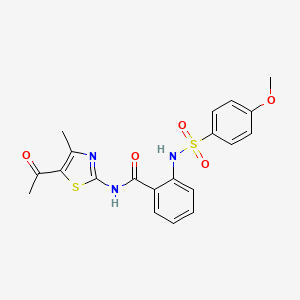

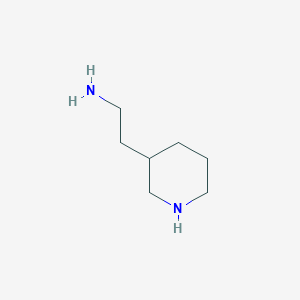

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1-ethylpyridinium perchlorate](/img/structure/B3299003.png)

![2-(4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3299019.png)

![N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3299038.png)

![5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B3299055.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone](/img/structure/B3299061.png)